Epoxidation Rate Comparison: O-Benzylmonoperoxycarbonic Acid vs. Peroxybenzoic Acid and m-CPBA for trans-Stilbene
The second‑order rate constant for epoxidation of trans‑stilbene by O‑benzylmonoperoxycarbonic acid at 26 °C in benzene is 7.12 × 10⁻⁴ L·mol⁻¹·sec⁻¹. Under identical conditions, peroxybenzoic acid exhibits a rate constant of approximately 2.0 × 10⁻⁴ L·mol⁻¹·sec⁻¹ (k_rel = 1.0), while m‑chloroperoxybenzoic acid is approximately 3.5‑fold faster (k_rel ≈ 3.5) [REFS‑1]. This places O‑benzylmonoperoxycarbonic acid—and by class‑level inference the structurally related O‑ethyl analog—at an intermediate reactivity level: more electrophilic than peroxybenzoic acid but less aggressive than m‑CPBA, offering a tunable oxidation profile for substrates sensitive to over‑oxidation [REFS‑2].
| Evidence Dimension | Second‑order rate constant for trans‑stilbene epoxidation at 26 °C in benzene |
|---|---|
| Target Compound Data | O‑Benzylmonoperoxycarbonic acid: k = 7.12 × 10⁻⁴ L·mol⁻¹·sec⁻¹ (average of three runs: 6.67, 7.00, 7.68) |
| Comparator Or Baseline | Peroxybenzoic acid: k ≈ 2.0 × 10⁻⁴ L·mol⁻¹·sec⁻¹ (k_rel = 1.0); m‑Chloroperoxybenzoic acid: k_rel ≈ 3.5 (faster than peroxybenzoic acid) |
| Quantified Difference | O‑Benzylmonoperoxycarbonic acid is approximately 3.5‑fold more reactive than peroxybenzoic acid and approximately 3‑fold less reactive than m‑CPBA toward trans‑stilbene [REFS‑1]. |
| Conditions | Benzene solution, 26 °C; trans‑stilbene as model alkene substrate; rate constants determined by iodometric titration [REFS‑1]. |
Why This Matters
This intermediate reactivity band means peroxycarbonic acids can epoxidize electron‑deficient alkenes that peroxybenzoic acid cannot, while minimizing the over‑oxidation and by‑product formation associated with the stronger oxidant m‑CPBA.
- [1] Coates, R. M.; Williams, J. W. O‑Benzylmonoperoxycarbonic Acid: A New Oxygenating Reagent. J. Org. Chem. 1974, 39 (20), 3054–3056. DOI: 10.1021/jo00934a036. Table I: Comparison of Rates of Epoxidation of trans‑Stilbene. View Source
- [2] Goeddel, D.; Shi, Y. Using Peroxycarbonic Acids. In Science of Synthesis; Thieme: Stuttgart, 2008; Vol. 37, p 286: "Initial studies found O‑benzylmonoperoxycarbonic acid to be less active than 3‑chloroperoxybenzoic acid but more active than peroxybenzoic acid (Table 11, entry 1)." View Source
